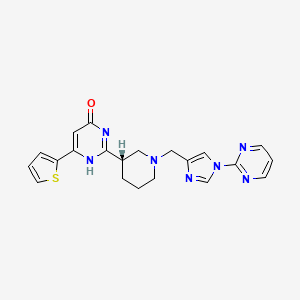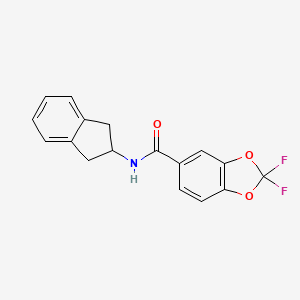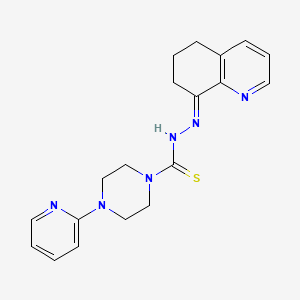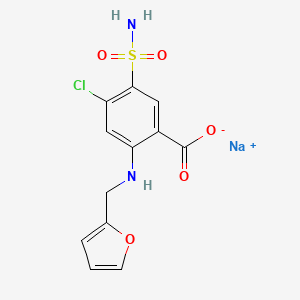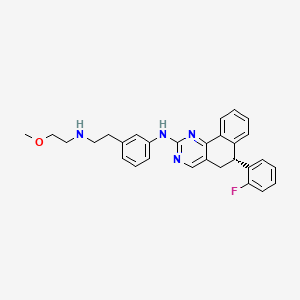
德拉替尼
描述
Derazantinib (DZB) is an inhibitor of the fibroblast growth factor receptors 1-3 (FGFRi) with similar potency against colony-stimulating factor receptor-1 (CSF1R), a protein important in the recruitment and function of tumor-associated macrophages . It is a reversible FGFR1‒3 kinase inhibitor with additional activity against CSF1R and VEGFR2 . It is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) with IC50 values of 1.8 nM for FGFR2, and 4.5 nM for FGFR1 and 3, showing lower potency for FGFR4 (IC50=34 nM). It also inhibits RET, DDR2, PDGFRβ, VEGFR and KIT .
科学研究应用
德拉替尼已在不可切除或转移性 FGFR2 融合阳性肝内胆管癌患者中显示出初步的抗肿瘤活性 (Liu 等,2023)。
一项 1/2 期开放标签研究表明,德拉替尼对患有晚期、不可切除的 FGFR2 融合 iCCA 患者具有令人鼓舞的抗肿瘤活性和可控的安全性,在化疗失败后提供了一种潜在的治疗选择 (Mazzaferro 等,2018)。
德拉替尼抑制 FGFR 亚型 1、2 和 3,可能导致 FGFR 介导的信号转导通路、肿瘤细胞增殖、血管生成和 FGFR 过表达肿瘤细胞中的肿瘤细胞死亡受到抑制 (定义,2020)。
作为一种 FGFR 抑制剂,德拉替尼正在评估其在携带 FGFR2 融合/重排、突变和扩增的 iCCA 患者中的临床作用。它已在先前接受治疗的 iCCA 患者中显示出有意义的疗效和持久的客观缓解 (Braun 等,2021)。
德拉替尼对血管发育的影响在斑马鱼胚胎中得到研究。它干扰与 FGF 和 VEGF 信号通路相关的血管生成过程,表明其作为一种有效的抗血管生成治疗的潜力 (Kotini 等,2020)。
该药物还显示出在巨噬细胞和肿瘤细胞系中抑制 CSF1R,并与 PD-L1 抗体在 FGFR 驱动的鼠同基因模型中协同作用,表明其在联合治疗中的潜力 (Shemerly 等,2022)。
在涉及人胃肿瘤模型的研究中,德拉替尼作为单一疗法和与紫杉醇联合使用时均显示出很强的疗效。其疗效与 FGFR 基因表达显着相关 (Mcsheehy 等,2022)。
作用机制
Target of Action
Derazantinib is an investigational orally administered small-molecule inhibitor with strong activity against Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3 . FGFRs are a subset of Receptor Tyrosine Kinases (RTKs) that play key roles in cellular activities such as proliferation, differentiation, and migration . Abnormalities in the FGF/FGFR signaling axis can promote a variety of diseases, especially malignant tumors .
Mode of Action
Derazantinib interacts with its targets, the FGFRs, by inhibiting their kinase activity . FGFR signaling predominantly entails Fibroblast Growth Factor (FGF) binding to the receptor, receptor dimerization, and subsequent intracellular kinase auto-phosphorylation cascades . Derazantinib, being a potent pan-FGFR inhibitor, can interrupt this signaling pathway, thereby inhibiting the proliferation, migration, and collagen production of cells .
Biochemical Pathways
The FGF/FGFR signaling pathway is integral to various cellular activities and biological processes. It intricately intersects embryonic development, angiogenesis, tissue homeostasis, and wound healing, while concurrently orchestrating pivotal functions in cellular proliferation, differentiation, apoptosis, and migration . Derazantinib’s inhibition of FGFRs disrupts these pathways, leading to the suppression of these cellular activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Derazantinib are currently under investigation . A Phase 1 study has been conducted to investigate the absolute bioavailability and absorption, pharmacokinetics, distribution, metabolism, and excretion of Derazantinib in healthy male subjects . The results of this study will provide valuable insights into the compound’s ADME properties and their impact on bioavailability.
Result of Action
Derazantinib has demonstrated encouraging anti-tumor activity in patients with advanced, unresectable intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusion . The overall response rate was 20.7%, and the disease control rate was 82.8% . These results suggest that Derazantinib’s action at the molecular and cellular level effectively inhibits tumor growth.
未来方向
Derazantinib is currently being evaluated for its potential use in patients with intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 genetic aberrations . It has shown clinically meaningful efficacy with durable objective responses in these patients . The need for increased molecular profiling of cholangiocarcinoma patients is supported by these findings . A phase III trial is planned to compare the efficacy of pemigatinib to that of gemcitabine‒cisplatin in cholangiocarcinoma patients with FGFR2 fusion .
属性
IUPAC Name |
(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJDVVCDVBFRMU-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1234356-69-4 | |
| Record name | Derazantinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Derazantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DERAZANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of derazantinib?
A1: Derazantinib is a potent, orally bioavailable inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3. [, , ]
Q2: How does derazantinib interact with its target?
A2: Derazantinib binds to the ATP-binding site of FGFR subtypes 1-3, inhibiting their kinase activity and downstream signaling pathways. [, , ]
Q3: What are the downstream effects of derazantinib binding to FGFRs?
A3: Derazantinib binding to FGFRs inhibits FGFR-mediated signal transduction pathways, ultimately leading to decreased tumor cell proliferation, angiogenesis, and potentially tumor cell death. [, ]
Q4: Does derazantinib exhibit activity against other kinases besides FGFRs?
A4: Yes, derazantinib also demonstrates inhibitory activity against colony stimulating factor-1 receptor (CSF1R), vascular endothelial growth factor receptor-2 (VEGFR2), and platelet-derived growth factor beta receptor (PDGFRβ), albeit with potentially differing potencies. [, , , , ]
Q5: What is the significance of derazantinib's activity against CSF1R in an oncology context?
A5: CSF1R plays a crucial role in the recruitment and function of tumor-associated macrophages (TAMs), specifically M2-polarized TAMs known to promote tumor growth and immunosuppression. [] Inhibiting CSF1R with derazantinib could potentially modulate the tumor microenvironment, promoting an anti-tumor immune response. []
Q6: Is there any spectroscopic data available for derazantinib, such as UV-Vis or NMR spectra?
A6: The provided abstracts do not include details regarding spectroscopic characterization of derazantinib. Consulting primary research articles or chemical databases might offer such information.
Q7: What is the route of administration for derazantinib?
A7: Derazantinib is administered orally. [, , , ]
Q8: Has the pharmacokinetic profile of derazantinib been investigated?
A8: Yes, studies in rats have investigated the pharmacokinetic parameters of derazantinib, including AUC (area under the curve), t1/2 (half-life), CLz/F (clearance), and Cmax (maximum concentration). [] Further research in beagle dogs also utilized a validated UPLC-MS/MS method to analyze the drug's pharmacokinetics. [] Additionally, a mass balance and pharmacokinetics study was conducted in healthy male subjects. []
Q9: Does derazantinib demonstrate dose-dependent pharmacokinetics?
A9: Yes, research indicates derazantinib exhibits dose-dependent plasma pharmacokinetics. []
Q10: Does derazantinib cross the blood-brain barrier?
A10: Studies indicate that derazantinib shows low brain penetration at various doses. []
Q11: Does naringin, a grapefruit component, interact with derazantinib's pharmacokinetic properties?
A11: A study in rats found no significant alteration in derazantinib's pharmacokinetic parameters when co-administered with naringin, suggesting the combination can be safely administered without dose adjustments. []
Q12: How are FGF19, FGF21, and FGF23 levels affected by derazantinib treatment?
A12: A study analyzing plasma samples from patients with FGFR2-positive intrahepatic cholangiocarcinoma treated with derazantinib explored alterations in FGF19, FGF21, and FGF23 levels, potentially as biomarkers for FGFR inhibition. []
Q13: What types of in vitro assays have been used to assess derazantinib's activity?
A13: Researchers have employed cell viability assays, migration assays, invasion assays, and immunofluorescence staining to assess derazantinib's effect on cell proliferation, migration, invasion, and target protein expression in vitro. [, ]
Q14: What cell lines have shown sensitivity to derazantinib in vitro?
A14: In vitro studies have shown derazantinib's antiproliferative activity in various cell lines, including GIST (gastrointestinal stromal tumor) cell lines (GIST-T1, GIST882, GIST-T1/829, GIST430), human keloid fibroblasts (KFs), and gastric cancer cell lines. [, , ]
Q15: How does the in vitro antiproliferative potency of derazantinib correlate with FGFR expression levels?
A15: Research shows a significant correlation between derazantinib's antiproliferative potency and FGFR expression levels in various tumor cell lines. []
Q16: Does derazantinib's in vitro activity correlate with FGFR DNA copy number or mutations?
A16: Studies indicate that derazantinib's in vitro activity does not strongly correlate with FGFR DNA copy number or mutations, suggesting FGFR expression levels might be a more reliable predictor of its activity. []
Q17: What types of in vivo models have been used to evaluate derazantinib's efficacy?
A17: Researchers have utilized various in vivo models to study derazantinib, including:
- Xenograft Models: Both cell-line derived xenografts (CDX) and patient-derived xenograft (PDX) models of gastric cancer, cholangiocarcinoma, urothelial cancer, and other tumor types have been used. [, , , , ]
- Syngeneic Models: Murine syngeneic tumor models, such as the 4T1 breast cancer model and the MBT-2 bladder cancer model, have been employed to investigate derazantinib's effect on tumor growth and the tumor microenvironment. []
- Zebrafish Embryo Model: Researchers have utilized the developing vasculature in zebrafish embryos as a model system to investigate the effects of derazantinib on angiogenesis in vivo. []
Q18: How does derazantinib's in vivo efficacy correlate with FGFR expression?
A18: Research in preclinical models, including CDX and PDX models, shows a significant correlation between derazantinib's efficacy and FGFR gene expression levels. []
Q19: What are the findings from combining derazantinib with other therapies in preclinical models?
A19: Preclinical studies have explored combining derazantinib with other therapies, including:
- Paclitaxel: In gastric cancer models, combining derazantinib with paclitaxel demonstrated synergistic or additive effects, with synergy associated with higher levels of M2-type macrophages in the tumor microenvironment. []
- PD-L1 Antibody: In the 4T1 breast cancer model, combining derazantinib with a PD-L1 antibody resulted in increased efficacy against primary tumor growth and metastasis compared to either agent alone. [] Additionally, this combination led to increased infiltration of cytotoxic T cells, natural killer cells, and T-helper cells in the tumor microenvironment. []
Q20: What is the clinical significance of the synergistic effect observed with derazantinib and paclitaxel in gastric cancer models with high M2 macrophage infiltration?
A20: The synergistic effect observed with the combination, particularly in tumors with high M2 macrophage infiltration, suggests a potential role for derazantinib in targeting both tumor cells and the tumor microenvironment. [] This finding highlights the importance of considering both FGFR expression and the immune context when selecting patients for potential treatment with derazantinib, especially in combination with other therapies.
Q21: What types of cancers have been investigated in clinical trials with derazantinib?
A21: Clinical trials have been conducted to evaluate derazantinib's efficacy and safety in various cancers, including:
- Intrahepatic Cholangiocarcinoma (iCCA): Several clinical trials have focused on iCCA, particularly in patients with FGFR2 fusions, mutations, or amplifications. [, , , , ]
- Urothelial Cancer (UC): Phase Ib/II studies have explored derazantinib's potential in treating metastatic UC with activating FGFR genetic aberrations, both as monotherapy and in combination with atezolizumab (a PD-L1 antibody). [, , , ]
- Gastric Cancer: While not explicitly mentioned in the provided abstracts, derazantinib's activity against FGFR and CSF1R suggests its potential application in gastric cancer, particularly in the context of combination therapies. [, ]
Q22: Have any resistance mechanisms to derazantinib been identified?
A22: While the provided abstracts don't directly mention specific resistance mechanisms, research on other FGFR inhibitors suggests potential mechanisms might include:
Q23: Are there known instances of cross-resistance between derazantinib and other FGFR inhibitors?
A23: While not directly addressed in the provided abstracts, cross-resistance among FGFR inhibitors is a concern. Resistance mechanisms that broadly affect FGFR activity, such as certain FGFR mutations or activation of bypass signaling pathways, might confer cross-resistance to multiple FGFR inhibitors, including derazantinib.
Q24: Are there any identified biomarkers that can predict derazantinib's efficacy or monitor treatment response?
A24: While not definitively established, several potential biomarkers are under investigation:
- FGFR Expression Levels: Preclinical studies suggest FGFR gene expression levels correlate with derazantinib's efficacy, warranting further investigation as a potential predictive biomarker in clinical settings. []
- FGF19 Subfamily Members: Altered levels of FGF19, FGF21, and FGF23 in plasma are being investigated as potential pharmacodynamic markers of FGFR inhibition and might provide insights into derazantinib's activity. []
- Tumor Mutational Profile: Identifying specific FGFR mutations or other genetic alterations within the tumor might offer predictive value regarding response to derazantinib. []
Q25: What is the significance of identifying biomarkers for FGFR2 fusions/rearrangements in iCCA patients?
A25: Identifying biomarkers for FGFR2 fusions/rearrangements allows for a more precise selection of patients who are most likely to benefit from FGFR-targeted therapies like derazantinib. This personalized medicine approach can lead to improved treatment outcomes and potentially minimize exposure to ineffective treatments in patients unlikely to respond.
Q26: What analytical methods have been employed for the detection and quantification of derazantinib in biological samples?
A26: Researchers have employed ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) for the sensitive and rapid determination of derazantinib concentrations in rat plasma. [] This method has been validated for accuracy, precision, and specificity, making it a valuable tool for pharmacokinetic studies and potentially therapeutic drug monitoring. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



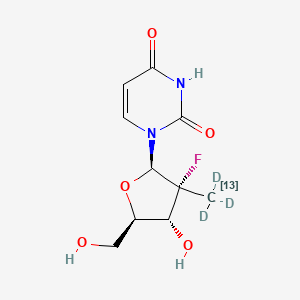
![(E,4R)-4-[(1R,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B8069280.png)

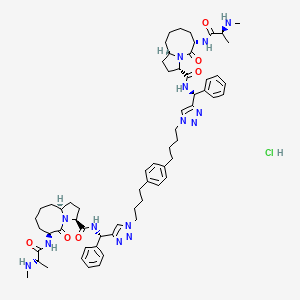
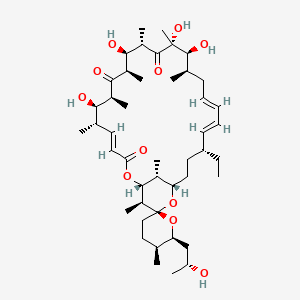


![(1S,2R,3S,5S,16E,18E,21S)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione](/img/structure/B8069321.png)
